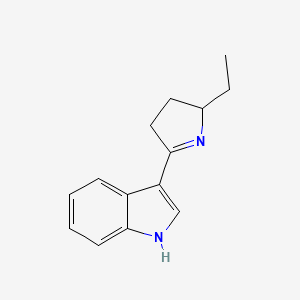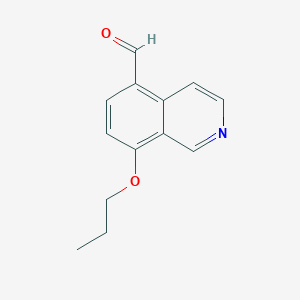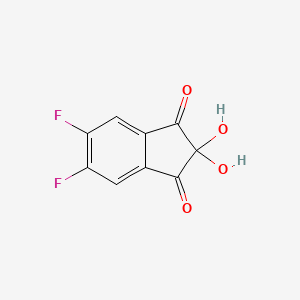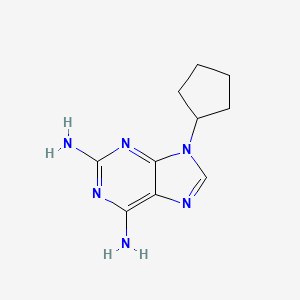
1-(Difluoromethyl)naphthalene-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)naphthalene-4-acetonitrile is a chemical compound with the molecular formula C13H9F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene-4-acetonitrile using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction may require the presence of a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)naphthalene-4-acetonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)naphthalene-4-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The difluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-4-carboxylic acid derivatives, while reduction may produce naphthalene-4-ethylamine derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)naphthalene-4-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)naphthalene-4-acetonitrile involves its interaction with molecular targets through its difluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)naphthalene-4-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-(Chloromethyl)naphthalene-4-acetonitrile: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(Difluoromethyl)naphthalene-4-acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C13H9F2N |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-6-5-9(7-8-16)10-3-1-2-4-11(10)12/h1-6,13H,7H2 |
Clave InChI |
QTGKRUQKTVUTQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)










